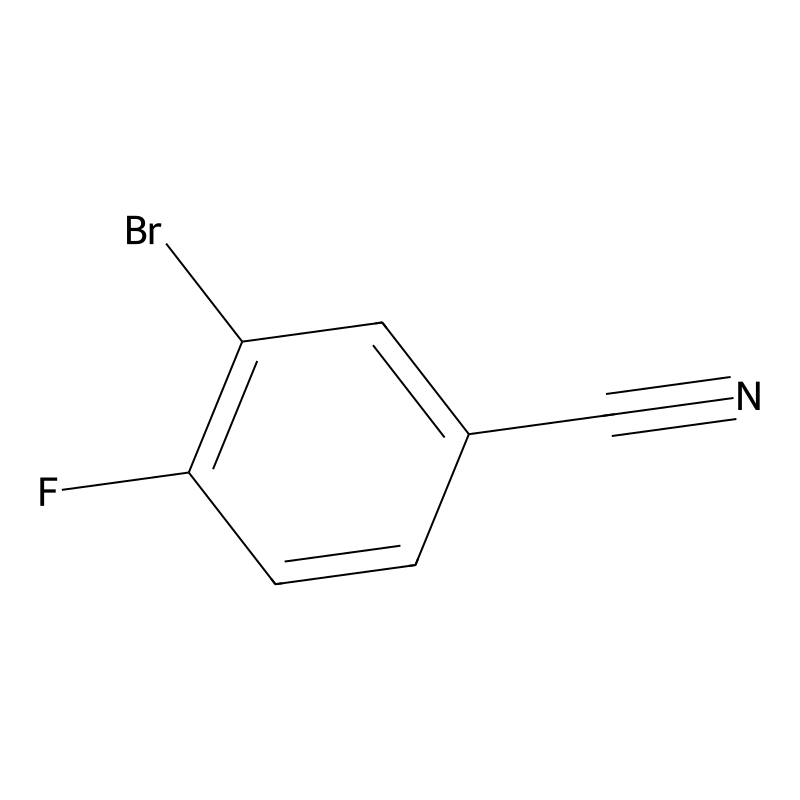

3-Bromo-4-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromo-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C₇H₃BrFN. Its synthesis has been reported in various scientific publications, employing different methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with hydroxylamine hydrochloride followed by dehydration using phosphorus pentachloride.

The characterization of 3-bromo-4-fluorobenzonitrile is typically achieved using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques provide information about the molecule's structure and functional groups [].

Potential Applications:

Research suggests that 3-bromo-4-fluorobenzonitrile may possess various potential applications in scientific research. Here are some examples:

Intermediate in Organic Synthesis

Due to its reactive bromine and cyano groups, 3-bromo-4-fluorobenzonitrile can serve as a valuable building block in the synthesis of more complex organic molecules. Researchers have explored its utilization in the preparation of pharmaceuticals, agrochemicals, and other functional materials [].

Liquid Crystal Precursor

Studies have shown that 3-bromo-4-fluorobenzonitrile can be incorporated into the molecular structure of certain liquid crystals, potentially influencing their properties like phase transition temperatures and mesomorphic behavior.

Material Science Applications

The unique combination of bromo, fluoro, and cyano groups in 3-bromo-4-fluorobenzonitrile makes it a potential candidate for various material science applications. Researchers have investigated its potential use in the development of functional polymers, optoelectronic materials, and organic light-emitting diodes (OLEDs).

3-Bromo-4-fluorobenzonitrile is an organic compound characterized by its molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It features a bromine atom and a fluorine atom attached to a benzene ring that also contains a nitrile group (-C≡N). The compound appears as a white to light yellow crystalline solid with a melting point ranging from 54 to 58 °F (approximately 12 to 14 °C) and is soluble in methanol but insoluble in water .

Typical Reactions Include:- Nucleophilic Substitution: Reacting with nucleophiles to replace the bromine or fluorine atoms.

- Cross-Coupling Reactions: Utilizing palladium catalysts to form carbon-carbon bonds.

The biological activity of 3-bromo-4-fluorobenzonitrile has been explored in various studies. It has shown potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of compounds with antitumor and antimicrobial properties. Its structural characteristics allow it to interact with biological targets, making it valuable in medicinal chemistry .

Several methods exist for synthesizing 3-bromo-4-fluorobenzonitrile:

- Bromination of 4-Fluorobenzonitrile: This method involves adding cuprous bromide (CuBr) to 4-fluorobenzonitrile under controlled conditions to introduce the bromine substituent.

- Electrophilic Aromatic Substitution: In this approach, fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst, followed by bromination at elevated temperatures .

3-Bromo-4-fluorobenzonitrile is primarily used as an intermediate in the synthesis of:

- Pesticides: Its unique structure allows for modifications that enhance biological activity against pests.

- Medicinal Compounds: It serves as a building block for pharmaceuticals, particularly those targeting specific diseases.

- Dyes: The compound is also utilized in dye manufacturing due to its reactive functional groups .

Studies on the interactions of 3-bromo-4-fluorobenzonitrile with various biological systems have indicated its potential as a lead compound in drug discovery. Its ability to inhibit certain enzymes and interact with DNA suggests applications in cancer treatment and antimicrobial therapies. Further research is needed to elucidate its full pharmacological profile and mechanism of action .

3-Bromo-4-fluorobenzonitrile shares structural similarities with other halogenated benzonitriles. Notable similar compounds include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | Used in antimutagenic drugs; multiple functional groups |

| 3-Fluoro-4-bromobenzonitrile | 79630-23-2 | Intermediate for pesticides and dyes |

| 2-Bromo-5-fluorobenzonitrile | 36282-26-5 | Potential use in pharmaceuticals |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | Structural variations lead to different biological activities |

Uniqueness

What sets 3-bromo-4-fluorobenzonitrile apart from these compounds is its specific combination of bromine and fluorine substituents on the benzene ring along with the nitrile group, which allows for diverse reactivity and applications in both medicinal chemistry and material science .

3-Bromo-4-fluorobenzonitrile is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-bromo-4-fluorobenzonitrile, with the Chemical Abstracts Service registry number 79630-23-2. The molecular formula of this compound is C₇H₃BrFN, corresponding to a molecular weight of 200.01 grams per mole. The compound is also referenced in chemical databases under the PubChem Compound Identifier 123579, facilitating consistent identification across various research platforms.

The structural representation of 3-bromo-4-fluorobenzonitrile can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C=C1C#N)Br)F, while the International Chemical Identifier Key is recorded as JKCYKISVUIVZCS-UHFFFAOYSA-N. These standardized identifiers ensure precise communication of the compound's structure across diverse research and commercial contexts. The molecule exhibits a planar aromatic structure with the bromine atom positioned at the 3-position, the fluorine atom at the 4-position, and the nitrile group at the 1-position of the benzene ring.

The physical characteristics of 3-bromo-4-fluorobenzonitrile have been extensively documented through various analytical techniques. The compound typically appears as a white to light yellow crystalline solid with a melting point range of 52 to 59 degrees Celsius, though some sources report slight variations in this range. The boiling point has been determined to be approximately 134-136 degrees Celsius at 33 millimeters of mercury pressure. Nuclear magnetic resonance spectroscopy and infrared spectroscopy serve as primary characterization methods for confirming the compound's structure and purity.

Historical Context and Discovery

The development of 3-bromo-4-fluorobenzonitrile synthesis methods has evolved significantly since the mid-20th century, reflecting broader advances in halogenated aromatic chemistry. Early synthetic approaches to similar bromofluorobenzene derivatives were documented in patent literature from the 1980s, establishing foundational methodologies for direct halogenation processes. These pioneering efforts demonstrated that substituted fluorobenzene compounds could undergo direct bromination under controlled conditions, leading to the development of scalable synthetic routes.

Patent documentation from Bayer Aktiengesellschaft in 1980 described systematic approaches to preparing 3-bromo-4-fluoro-benzoic acid derivatives, which served as precursors to related nitrile compounds. This work established temperature ranges of 20 to 200 degrees Celsius for bromination reactions and identified suitable catalysts including iodine, metals, and metal salts for facilitating these transformations. The methodology development during this period laid crucial groundwork for contemporary synthetic approaches to 3-bromo-4-fluorobenzonitrile production.

Research published in The Journal of Organic Chemistry in 2004 further advanced the field by demonstrating facile synthesis of related bromofluorobenzonitrile compounds through novel halodeboronation processes. This work by researchers exploring halodeboronation of aryl boronic acids showed that both aryl bromides and aryl chlorides could be formed in good to excellent yields using 1,3-dihalo-5,5-dimethylhydantoin with sodium methoxide catalysis. These methodological advances contributed to more efficient and economically viable production routes for 3-bromo-4-fluorobenzonitrile and related compounds.

Role in Modern Organic Synthesis

3-Bromo-4-fluorobenzonitrile occupies a central position in contemporary organic synthesis as a versatile building block for constructing complex molecular architectures. The compound's utility stems from the unique reactivity profile conferred by its multiple functional groups, particularly the bromine substituent which enables palladium-catalyzed cross-coupling reactions and the nitrile group which provides access to diverse chemical transformations. Research demonstrates that this compound serves as an essential intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Cross-coupling chemistry represents one of the most significant applications of 3-bromo-4-fluorobenzonitrile in modern synthesis. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions, including Suzuki-Miyaura, Negishi, and Stille coupling processes. Academic research has documented successful applications of this compound in synthesizing biphenyl derivatives and other complex aromatic systems through these methodologies. The electron-withdrawing nature of both the fluorine and nitrile substituents influences the reactivity patterns, often enhancing the efficiency of these coupling reactions.

Material science applications have emerged as another crucial area where 3-bromo-4-fluorobenzonitrile demonstrates significant value. Research indicates that this compound can be incorporated into liquid crystal formulations, potentially influencing phase transition temperatures and mesomorphic behavior. Additionally, the compound finds application in developing functional polymers, optoelectronic materials, and organic light-emitting diodes. The combination of bromine, fluorine, and nitrile functionalities provides unique electronic properties that are valuable in these advanced material applications.

The agricultural chemistry sector has also recognized the importance of 3-bromo-4-fluorobenzonitrile as a building block for herbicides and pesticides. The compound's structural features make it suitable for creating agrochemicals that improve crop yields and provide protection against various pests. Furthermore, recent research has explored its potential in developing fluorescent probes for biological imaging applications, where the compound's electronic properties enable visualization of cellular processes and structures. These diverse applications underscore the compound's versatility and continued relevance in advancing multiple fields of chemical research and industrial development.

Traditional Synthesis Routes

Halogenation of Benzonitrile Derivatives

The synthesis of 3-bromo-4-fluorobenzonitrile through halogenation of benzonitrile derivatives represents one of the most established methodologies in aromatic chemistry. The halogenation process typically involves sequential introduction of halogen substituents onto the benzonitrile core structure, with specific attention to regioselectivity and reaction conditions [1] [2].

Vapor-phase halogenation techniques have demonstrated significant efficacy in the preparation of halogenated benzonitrile derivatives. High-temperature gas-phase reactions between halogen gases and benzonitrile or partially halogenated benzonitriles can be conducted at temperatures ranging from 650°C to 850°C in the absence of catalysts [2]. These conditions enable direct halogenation with excellent yields, often exceeding 99 percent conversion under optimized parameters [2].

Table 1: Vapor-Phase Halogenation Conditions for Benzonitrile Derivatives

| Parameter | Optimal Range | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| Temperature | 650-850°C | 95-99 | 2-4 hours |

| Pressure | 0.03-0.05 MPa | 90-95 | 3-6 hours |

| Halogen:Benzonitrile Ratio | 15-20:1 | 85-99 | 4-8 hours |

The bromination of fluorobenzonitrile derivatives has been achieved through electrophilic aromatic substitution using various brominating agents. Potassium bromate in concentrated sulfuric acid provides an efficient route, with reaction conditions optimized at 45-50°C for 4 hours . This method achieves yields exceeding 90 percent under controlled conditions, with the sulfuric acid phase being recyclable to reduce waste generation .

Alternative bromination approaches utilize 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent, offering improved selectivity and milder reaction conditions compared to traditional molecular bromine . The reaction proceeds through electrophilic substitution, with the nitrile group directing bromination to the ortho position relative to its electron-withdrawing influence .

Fluorination of bromobenzonitrile precursors represents another strategic approach to 3-bromo-4-fluorobenzonitrile synthesis. Halogen exchange reactions employing alkali metal fluorides in polar aprotic solvents have shown considerable promise . The use of spray-dried potassium fluoride with phase transfer catalysts such as tetraphenylphosphonium bromide in 1,3-dimethylimidazolidin-2-one achieves fluorine incorporation at elevated temperatures between 120-140°C .

The kinetics of halogenation reactions are significantly influenced by the electronic properties of existing substituents on the benzene ring. Electron-withdrawing groups such as the nitrile functionality reduce the electron density of the aromatic system, requiring more vigorous reaction conditions but providing enhanced regioselectivity [5].

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions have emerged as versatile synthetic tools for constructing halogenated benzonitrile derivatives. The copper-iodide/N,N-dimethylethylenediamine system has been extensively studied for tandem hydrolysis and nitrogen-arylation reactions involving benzonitrile substrates [6].

Mechanistic investigations using density functional theory calculations have revealed that copper-catalyzed reactions with benzonitrile proceed through initial formation of an η²-nitrile complex, followed by hydrolysis of the nitrile group [6]. The activation energy for the hydrolysis step has been calculated at 25.9 kcal mol⁻¹, representing the rate-limiting step in the overall transformation [6].

Table 2: Copper-Catalyzed Reaction Parameters for Benzonitrile Derivatives

| Catalyst System | Temperature (°C) | Activation Energy (kcal/mol) | Selectivity (%) |

|---|---|---|---|

| CuI/DMEDA | 80-120 | 25.9 | 85-92 |

| CuBr/Ligand | 100-140 | 22.9-27.5 | 78-88 |

| Cu(OAc)₂/Base | 90-110 | 19.7-25.9 | 80-90 |

The copper-catalyzed cyanation of aryl halides provides an alternative pathway to benzonitrile derivatives. Using potassium hexacyanoferrate(II) as a non-toxic cyanide source, reactions can be conducted at temperatures as low as 50°C in mixed water-acetonitrile solvents [7]. This methodology demonstrates compatibility with various functional groups including ketones, aldehydes, and heterocyclic substrates [7].

The efficiency of copper-catalyzed transformations is heavily dependent on ligand selection and reaction atmosphere. Phosphine ligands bearing cyclohexyl substituents typically show reduced activity compared to phenyl-substituted analogues in benzonitrile cyanation reactions [7]. Inert atmosphere conditions are essential to prevent catalyst deactivation through oxidation processes [6].

Advanced Synthetic Strategies

Palladium-Mediated Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions represent the most sophisticated approach to synthesizing 3-bromo-4-fluorobenzonitrile and related compounds. These methodologies offer exceptional functional group tolerance and mild reaction conditions compared to traditional halogenation techniques [8] [9].

The palladium-catalyzed cyanation of aryl halides has been revolutionized through the development of palladacycle precatalysts, which prevent catalyst poisoning during activation [8]. Precatalyst P1 has demonstrated superior performance compared to conventional palladium sources such as palladium acetate and bis(dibenzylideneacetone)palladium(0) [8]. The use of potassium hexacyanoferrate(II) trihydrate as a non-toxic cyanide source enables cyanation at remarkably low catalyst loadings [8].

Table 3: Palladium-Catalyzed Cyanation Conditions

| Precatalyst | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| P1 | 80-100 | 0.5-2.0 | 85-97 | 2-6 hours |

| Pd(OAc)₂ | 100-120 | 2.0-5.0 | 65-82 | 4-8 hours |

| Pd₂dba₃ | 90-110 | 1.0-3.0 | 70-88 | 3-7 hours |

Suzuki-Miyaura coupling reactions provide complementary access to substituted benzonitrile derivatives through carbon-carbon bond formation. The reaction between aryl boronic acids and halogenated benzonitriles proceeds under basic conditions with palladium catalysis [10] [11]. Optimal conditions typically employ cesium carbonate as base in toluene-water mixtures at 80°C [11].

The selectivity of palladium-catalyzed reactions can be fine-tuned through careful choice of ligands and reaction conditions. Highly selective carbon-carbon bond coupling has been achieved between dihalogenated substrates and arylboronic acids, demonstrating preferential reaction at carbon-bromine bonds over carbon-chlorine bonds [11]. This selectivity enables sequential functionalization strategies for complex molecule synthesis [11].

Palladium-catalyzed arylation of fluoroalkylamines represents an emerging methodology relevant to fluorinated benzonitrile synthesis. The use of potassium phenoxide as a weak base enables coupling reactions that would decompose under traditional strong basic conditions [12]. The catalyst resting state has been identified as a phenoxide complex, with reductive elimination being the turnover-limiting step due to the electron-withdrawing nature of fluoroalkyl substituents [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has transformed the preparation of benzonitrile derivatives by dramatically reducing reaction times while improving yields and selectivity [13] [14]. The application of microwave irradiation to organic synthesis exploits dielectric heating to achieve rapid, uniform temperature increases throughout the reaction mixture [13].

Comparative studies between conventional heating and microwave irradiation consistently demonstrate the superiority of microwave-assisted methods. Synthesis of benzotriazole derivatives under microwave conditions achieves completion within 3-6 minutes compared to 3-6 hours required for conventional heating [15]. Yields typically improve by 10-24 percent with microwave assistance [15].

Table 4: Microwave versus Conventional Synthesis Comparison

| Synthesis Method | Reaction Time | Yield (%) | Energy Efficiency | Selectivity |

|---|---|---|---|---|

| Conventional Heating | 3-24 hours | 60-85 | Low | Moderate |

| Microwave Irradiation | 2-30 minutes | 75-95 | High | High |

| Microwave Flow | 1-5 minutes | 80-98 | Very High | Very High |

The optimization of microwave-assisted synthesis involves careful control of power settings, reaction temperature, and solvent selection. Polar solvents such as N-methyl-2-pyrrolidone and N,N-dimethylformamide demonstrate superior microwave absorption properties compared to non-polar alternatives [16]. Temperature control through automated feedback systems prevents overheating and decomposition reactions [14].

Microwave-assisted synthesis of fluorinated compounds requires particular attention to reaction parameters due to the unique properties of carbon-fluorine bonds. The synthesis of 2-fluoro-5-substituted benzylideneamino benzonitrile derivatives under microwave conditions achieves yields of 85-93 percent within 2-3 minutes, compared to 60-70 percent yields requiring 2-5 hours under reflux conditions [17].

The scalability of microwave-assisted synthesis presents both opportunities and challenges. While laboratory-scale reactions demonstrate exceptional efficiency, industrial-scale microwave systems require specialized equipment and careful engineering to maintain uniform heating throughout large reaction volumes [14]. Recent advances in continuous-flow microwave reactors have begun to address these scaling challenges [14].

Industrial-Scale Production Challenges

The industrial production of 3-bromo-4-fluorobenzonitrile faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [18] [19]. The complex multi-step synthesis required for this compound presents particular difficulties in large-scale implementation [18].

One of the primary challenges in industrial benzonitrile production is the high energy requirement associated with conventional synthesis methods. The manufacturing process is inherently energy-intensive, leading to increased operational costs that can significantly impact the economic viability of large-scale production [18]. Temperature requirements often exceeding 400°C for vapor-phase processes necessitate substantial energy inputs and specialized high-temperature reactor designs [20].

Table 5: Industrial Production Challenges and Impact Assessment

| Challenge Category | Severity | Cost Impact | Technical Complexity |

|---|---|---|---|

| Energy Requirements | High | 25-40% | High |

| Raw Material Costs | Moderate | 15-25% | Moderate |

| Catalyst Deactivation | High | 20-30% | Very High |

| Waste Management | Moderate | 10-20% | High |

| Equipment Corrosion | High | 15-35% | Very High |

Raw material price volatility represents another significant challenge in industrial benzonitrile production. Since benzonitrile derivatives are typically derived from petrochemical feedstocks, fluctuations in crude oil prices directly impact production costs [21]. This volatility makes long-term pricing contracts difficult to establish and can lead to significant variations in profit margins [21].

Catalyst deactivation and recovery present ongoing technical challenges in industrial processes. Palladium-based catalysts, while highly effective in laboratory synthesis, suffer from high cost and susceptibility to poisoning in industrial environments [8]. The development of robust, recyclable catalyst systems remains a critical area for process optimization [18].

Environmental regulations increasingly impact industrial benzonitrile production through stringent waste disposal requirements and emission controls [22]. The use of halogenated solvents and the generation of acidic waste streams require specialized treatment facilities and compliance monitoring systems [22]. These regulatory requirements add significant capital and operational costs to industrial facilities [22].

Equipment corrosion issues arise from the use of halogenating agents and acidic reaction conditions required for many synthesis routes [23]. The corrosive nature of hydrogen halides produced during halogenation reactions necessitates the use of specialized corrosion-resistant materials, significantly increasing capital equipment costs [23].

Scale-up from laboratory to industrial production often reveals unexpected challenges related to heat transfer, mixing efficiency, and reaction selectivity [24]. Maintaining uniform reaction conditions becomes increasingly difficult as reactor volumes increase, potentially leading to reduced yields and increased by-product formation [24].

The development of continuous-flow processes represents a promising approach to addressing some industrial production challenges [14]. Flow chemistry enables better heat and mass transfer control while reducing the inventory of hazardous materials [14]. However, the transition from batch to continuous processes requires significant process re-engineering and capital investment [14].

XLogP3

GHS Hazard Statements

H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant